3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzene.
Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
3-(4-Chloro-3-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
BNNZNUIOQRTPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
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